Mogroside VI

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

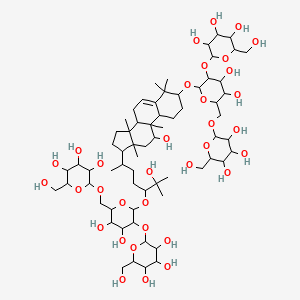

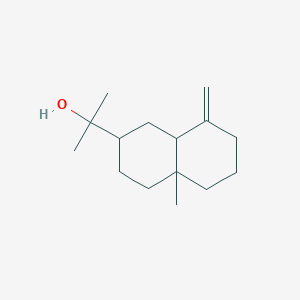

Mogroside VI is a useful research compound. Its molecular formula is C66H112O34 and its molecular weight is 1449.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Mogroside VI suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mogroside VI including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant and Immunological Effects : Mogroside and Mogroside V are recognized for their potent anti-oxidation damage capabilities, enhancing immunity, protecting tissue organs, and exhibiting anticancer properties. These findings provide a theoretical basis for their application in combating sports-related fatigue and protecting immunologic functions (Yao Ji-wei, 2011).

Anti-Inflammatory and Anti-Asthmatic Properties : Studies show that Mogroside V ameliorates lung inflammation in asthmatic mice by regulating main metabolic pathways. It effectively reduces inflammatory markers and is associated with a reduction in NF-α B activation, indicating a potential application in treating allergic asthma and acute lung injuries (Yisa Liu et al., 2021; Jia-Le Song et al., 2019; Dongfang Shi et al., 2014).

Gut Health and Microbiota : Mogroside V enriches gut microbiota diversity and enhances short-chain fatty acid synthesis, which is beneficial for human health through its interaction with gut microbiota (Ruiming Xiao et al., 2021).

Drug Delivery and Bioavailability : MOG-V is shown to improve the bioavailability and liver distribution of drugs like silybin by increasing their dissolution rate and saturation solubility, indicating its potential as a promising carrier in drug delivery systems (Y. Luo et al., 2020).

Anti-Cancer Properties : Mogroside V promotes apoptosis and cell cycle arrest of pancreatic cancer cells, inhibiting their proliferation and survival by targeting multiple biological pathways, suggesting its potential as a natural food sweetener with anti-cancer properties (C. Liu et al., 2016).

Diabetes Management : It's used in managing diabetes, as it exhibits anti-diabetic activity, regulates blood glucose levels, and alleviates insulin resistance, potentially improving fasting blood glucose, liver damage, and insulin sensitivity in type 2 diabetic rats (Guisheng Zhou et al., 2018; Xuan-Gan Liu et al., 2019).

Sweetener and Food Industry : Due to its intense sweetness, Mogroside V is used as a sugar substitute in the food industry, potentially having bioactivities such as down-regulating blood glucose levels, anti-inflammation, and antiviral infection. Its intense sweetness and safety characteristics make it a favorable alternative to sugar (Chun-Hui Chiu et al., 2013; Lei Wang et al., 2014).

Synthetic Biology : The potential of synthetic biology to synthesize Mogroside V has been explored. This could allow for low-cost and large-scale production of this natural nonsugar sweetener with therapeutic functions, indicating its significance in the development of natural sweeteners and pharmaceuticals (Zemin Sun et al., 2020).

特性

IUPAC Name |

2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDANPHZAHSOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H112O34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B8193222.png)

![N-[3-hydroxy-1-[[1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B8193257.png)

![[[1-(4-Bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B8193263.png)

![1-Hydroxy-13-[4-hydroxy-5-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B8193288.png)

![1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B8193308.png)

![Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B8193315.png)